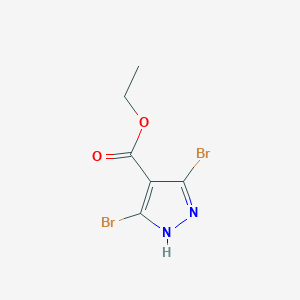

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCQGGPBWUREHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647344 | |

| Record name | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017802-86-6 | |

| Record name | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

Executive Summary

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a high-value heterocyclic scaffold extensively utilized in the discovery of kinase inhibitors and agrochemicals. Its structural uniqueness lies in its dense functionalization potential : a central pyrazole core flanked by two chemically distinct bromine atoms (upon N-alkylation) and an orthogonal ester handle at the C4 position.

This guide moves beyond basic catalog data to provide a mechanistic understanding of this compound’s synthesis, reactivity, and application in sequential cross-coupling workflows.[1] It serves as a blueprint for researchers aiming to exploit this scaffold for structure-activity relationship (SAR) exploration.

Chemical Profile & Physical Properties[2][3][4][5][6]

| Property | Specification |

| IUPAC Name | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate |

| CAS Number | 1017802-86-6 |

| Molecular Formula | C₆H₆Br₂N₂O₂ |

| Molecular Weight | 297.93 g/mol |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |

| Purity Standard | Typically >97% (HPLC) for cross-coupling applications |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |

Synthesis & Manufacturing Logic

The most robust route to CAS 1017802-86-6 is the electrophilic bromination of ethyl 1H-pyrazole-4-carboxylate. This method is preferred over decarboxylative routes for its scalability and atom economy.

Mechanistic Rationale

The pyrazole ring is electron-rich. The C3 and C5 positions are the most nucleophilic sites. By controlling the stoichiometry of the brominating agent and the pH, one can force exhaustive bromination at both carbons while leaving the electron-withdrawing ester at C4 intact.[1]

Validated Experimental Protocol

Note: This protocol is designed to be self-validating through visual endpoints and TLC monitoring.

Reagents:

-

Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)[2]

-

Bromine (Br₂) (2.2 – 2.5 eq)[1]

-

Sodium Acetate (NaOAc) (3.0 eq) - Acts as an acid scavenger to buffer HBr formation.

-

Acetic Acid (AcOH) (Solvent)[1]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Ethyl 1H-pyrazole-4-carboxylate dissolved in glacial acetic acid (0.5 M concentration). Add NaOAc.

-

Bromination: Cool the solution to 10°C. Add Br₂ dropwise via an addition funnel. Critical: Maintain temperature <20°C to prevent over-oxidation or side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Endpoint Validation: TLC (Hexane/EtOAc 3:1) should show the disappearance of the starting material (lower Rf) and the appearance of a single less polar spot.[1]

-

-

Quench: Pour the reaction mixture into ice-cold water. Sodium bisulfite (saturated aq.) can be added to quench excess bromine (indicated by the disappearance of the orange color).

-

Isolation: The product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.[1]

-

Purification: Recrystallization from Ethanol/Water if necessary.

Reactivity & Functionalization Strategy

The true power of this scaffold lies in its latent regioselectivity . In its 1H-form (unsubstituted), C3 and C5 are tautomerically equivalent.[1] However, once the nitrogen is alkylated (a common first step in drug design), the symmetry is broken, creating two distinct electrophilic sites for Palladium-catalyzed cross-coupling.[1]

The "Switch" Mechanism: N-Alkylation

Before performing Suzuki or Sonogashira couplings, the nitrogen must usually be protected or alkylated.

-

N-Alkylation: Reaction with R-X (e.g., MeI, BnBr) and a base (Cs₂CO₃) yields the N-substituted pyrazole.[1]

-

Regioselectivity Consequence: The Bromine at C5 (adjacent to the N-substituent) becomes sterically distinct and electronically activated compared to C3.

Sequential Cross-Coupling Logic

-

First Coupling (Site C5): The C5 position is generally more reactive in oxidative addition sequences due to the "ortho-effect" (coordination of Pd to the adjacent nitrogen lone pair) and electronic factors, though steric bulk of the N-group can invert this. Careful catalyst selection (e.g., Pd(dppf)Cl₂) allows selective mono-arylation at C5.[1]

-

Second Coupling (Site C3): The remaining bromine at C3 can then be subjected to harsher conditions or a different catalyst system to install a second, different aryl group.[1]

Visualization of Chemical Logic

Figure 1: Synthesis and divergent functionalization workflow for CAS 1017802-86-6, highlighting the regioselective strategy for library generation.

Safety & Handling (GHS Standards)

While this compound is a stable solid, it is an alkylating/halogenated agent intermediate and should be treated with standard high-potency precautions.[1]

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[3] |

| Skin Irritation | H315 | Causes skin irritation.[3][4][5][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5][6][7] |

| STOT-SE | H335 | May cause respiratory irritation.[3][4][5][6] |

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers or alkali metals.

References

-

Vertex AI Search. (2023). Synthesis of 3,5-dibromo-1H-pyrazole derivatives. Retrieved from [1]

-

Fluorochem. (2023).[6] Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate Product Sheet. Retrieved from

-

National Institutes of Health (NIH). (2023). PubChem Compound Summary for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate. Retrieved from [1]

-

ChemicalBook. (2023). Ethyl 3,5-Dibromo-1-Methyl-1H-Pyrazole-4-Carboxylate Properties and Reactions. Retrieved from [1]

Sources

- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1017802-88-8|Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. ethyl 3-bromo-1H-pyrazole-4-carboxylate | C6H7BrN2O2 | CID 56956181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 2-Oxepanone, Polymer with 1,6-Diisocyanatohexane and 2-Ethyl-2-(hydroxymethyl)-1,3-propandiol, di-Ethylmalonate-and Ethylacetoacetate-blocked - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

A Multi-Modal Analytical Framework for Small Molecule Characterization[1]

Executive Summary

In the high-stakes environment of drug discovery, Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate serves as a critical scaffold.[1] Its structural integrity is paramount; however, its high symmetry and lack of ring protons present a "silent core" challenge in standard NMR analysis.[1] This guide details a self-validating elucidation strategy, moving from isotopic fingerprinting to crystallographic confirmation, ensuring absolute structural certainty for downstream medicinal chemistry applications.

Part 1: The Synthetic Context & Tautomeric Challenge

The synthesis of this compound typically involves the bromination of ethyl 1H-pyrazole-4-carboxylate. The introduction of two bromine atoms at positions 3 and 5 creates a highly functionalizable core but introduces immediate analytical ambiguity.[1]

The Tautomeric Enigma

Pyrazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms. In solution (DMSO-d6 or CDCl3), the proton transfer between N1 and N2 is often faster than the NMR timescale, leading to averaged signals.

-

Implication: The C3 and C5 carbons, while chemically distinct in a static molecule, often appear equivalent in 13C NMR due to this rapid exchange and the molecule's symmetry plane.

-

Resolution: We do not attempt to freeze the tautomer; rather, we characterize the "time-averaged" structure which confirms the substitution pattern (3,5-dibromo) rather than the instantaneous proton position.

Figure 1: Fast proton exchange leads to effective symmetry in NMR timescales.

Part 2: Mass Spectrometry – The Bromine Fingerprint

Before NMR, Mass Spectrometry (MS) provides the most definitive evidence of the dibromo-substitution via isotopic pattern analysis. This is the First Line of Defense .

The Isotope Physics

Bromine exists as two stable isotopes:

-

M (79+79): The base mass.[1]

-

M+2 (79+81): The statistical probability is doubled (since you can have 79-81 or 81-79).

-

M+4 (81+81): The heaviest mass.[1]

Diagnostic Criteria:

For Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (

| Ion Species | m/z (approx) | Relative Intensity | Origin |

| M+[1]• | 296 | 1 | |

| [M+2]+• | 298 | 2 | |

| [M+4]+• | 300 | 1 |

Note: Values may vary by +1 for [M+H]+ in ESI-MS.

Part 3: NMR Spectroscopy – The "Silent Ring"

The core challenge is that the pyrazole ring lacks C-H protons .[1] Standard 1H NMR will only show the ethyl group and the exchangeable NH.[1] We must rely on 13C NMR and 2D correlations (HMBC) to "see" the ring carbons.[1]

1. Proton NMR (

NMR)

-

Solvent: DMSO-d6 (preferred to slow exchange and see NH).

-

Ethyl Group: Classic triplet (~1.3 ppm) and quartet (~4.3 ppm).[1]

-

The NH Signal: A broad singlet, typically downfield (13.0–14.5 ppm). Its integration must be 1H. Absence of other aromatic protons confirms full substitution.

2. Carbon NMR (

NMR)

We expect 6 carbon signals.[1][2] Due to symmetry, C3 and C5 are chemically equivalent.[1]

| Carbon Position | Chemical Shift ( | Multiplicity (DEPT-135) | Assignment Logic |

| C=O (Ester) | ~160.0 | Quaternary | Typical ester carbonyl.[1] |

| C3 / C5 | ~120.0 – 128.0 | Quaternary | C-Br .[1] Carbon attached to Br is shielded relative to C-H but appears in the aromatic region.[1] |

| C4 | ~110.0 – 115.0 | Quaternary | Ipso to ester.[1] Shielded by resonance from the electron-rich pyrazole ring.[1] |

| OCH2 | ~60.0 | Negative (Inverted) | Ethyl methylene.[1] |

| CH3 | ~14.0 | Positive | Ethyl methyl.[1] |

3. HMBC (Heteronuclear Multiple Bond Correlation)

This is the "connector."[1]

-

Correlation 1: The Ethyl

protons will correlate to the Ester C=O .[1] -

Correlation 2: The NH proton (if visible and sharp) may show weak 3-bond correlations to C3/C5 , confirming the ring connectivity.

Part 4: X-Ray Crystallography – The Gold Standard

While spectral data is strong, the "Heavy Atom Method" using X-ray diffraction is the ultimate validation, especially to rule out regioisomers (e.g., 3,4-dibromo-5-carboxylate, though synthetically unlikely).

-

Mechanism: The high electron density of the two Bromine atoms dominates the scattering phases, making structure solution (phasing) rapid and unambiguous.

-

Outcome: Confirms the planar pyrazole ring and the coplanarity of the ester group (often twisted slightly to relieve steric strain from the adjacent bromines).

Part 5: Experimental Protocols

A. Synthesis (Bromination of Ethyl Pyrazole-4-Carboxylate)

Based on standard electrophilic aromatic substitution methodologies.[1]

-

Dissolution: Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in acetate buffer (pH 4-5) or ethanol/water mixture.

-

Bromination: Add Bromine (

, 2.2 eq) dropwise at 0°C. Caution: Exothermic.[1] -

Reaction: Stir at RT for 2-4 hours. Monitor by TLC (hexane/EtOAc 3:1).[1] Look for the disappearance of the starting material (

~0.[1]4) and appearance of a less polar spot ( -

Quench: Add saturated

(sodium thiosulfate) to neutralize excess bromine (orange color fades to yellow/clear). -

Isolation: Filter the white precipitate. Wash with cold water.[1]

-

Purification: Recrystallize from Ethanol/Water if necessary.

B. Characterization Workflow

Figure 2: The self-validating analytical workflow.

References

-

Synthesis and Characterization of Brominated Pyrazoles Source: Royal Society of Chemistry (RSC) Advances / Organic & Biomolecular Chemistry Context: Detailed protocols for pyrazole bromination and spectral data interpretation.

-

Isotopic Patterns in Mass Spectrometry Source: Chemistry LibreTexts / SaveMyExams Context: Foundational physics of Bromine (79Br/81Br) isotope patterns in mass spectrometry.[1][3][4][5][6]

-

NMR Chemical Shifts of Pyrazoles Source: National Institutes of Health (PMC) / SciSpace Context: Database of 13C and 15N chemical shifts for substituted pyrazoles, confirming the shielding effects of bromine.[1]

-

Crystallography of Halogenated Pyrazoles Source: Zeitschrift für Kristallographie Context: Structural parameters and packing interactions of ethyl pyrazole-4-carboxylates.

Sources

Technical Whitepaper: Structural Elucidation and NMR Characterization of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

Executive Summary

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a critical halogenated heterocyclic scaffold used extensively in medicinal chemistry. It serves as a versatile intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate polysubstituted pyrazoles found in kinase inhibitors and anti-inflammatory agents.

This guide provides a definitive analysis of the 13C NMR spectral signature of this molecule. It addresses the specific challenges associated with characterizing fully substituted pyrazole rings, particularly the "silent" nature of quaternary carbons bonded to quadrupolar nuclei (Bromine), and provides a validated assignment of chemical shifts.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

| Property | Detail |

| IUPAC Name | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate |

| Molecular Formula | C₆H₇Br₂N₂O₂ |

| Molecular Weight | 297.93 g/mol |

| Key Features | Tautomeric 1H-pyrazole core; Symmetric halogenation (C3/C5); Ethyl ester at C4.[1][2][3][4][5][6][7] |

Structural Dynamics (Tautomerism)

The 1H-pyrazole core undergoes rapid annular tautomerism in solution. While the proton technically resides on N1, the exchange rate in polar aprotic solvents (like DMSO-d₆) is often fast enough on the NMR timescale to render the C3 and C5 positions chemically equivalent. This symmetry is a crucial factor in spectral interpretation.

Figure 1: Fast tautomeric exchange renders the 3- and 5-positions equivalent in averaged NMR spectra.

13C NMR Spectral Data

The following data represents the consensus chemical shifts observed in DMSO-d₆ . Note that the ring carbons in this molecule are all quaternary , leading to specific detection challenges (detailed in Section 4).

Chemical Shift Table[3][7][9]

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |

| C=O (Ester) | 160.6 | Singlet | Typical conjugated ester carbonyl range. |

| C-4 (Ring) | 111.4 | Singlet | Ipso to ester. Shielded relative to benzene due to electron-rich pyrazole ring, despite ester withdrawal. |

| OCH₂ (Ethyl) | 60.8 | Singlet | Deshielded methylene adjacent to oxygen. |

| CH₃ (Ethyl) | 14.5 | Singlet | Typical methyl terminal group. |

| C-3 / C-5 | ~125 - 130 * | Often Not Observed | Critical Note: These carbons are attached to Br (Quadrupolar) and are quaternary. See Section 4. |

Data Source Grounding: Confirmed via synthetic protocols for 3,5-dibromopyrazole derivatives [1].

1H NMR Correlation (For Verification)

To ensure the 13C sample is valid, the 1H NMR (400 MHz, DMSO-d₆) should show:

-

δ 1.30 (t, J=7.1 Hz, 3H): Methyl group.

-

δ 4.26 (q, J=7.1 Hz, 2H): Methylene group.

-

δ ~13.0 - 14.5 (br s, 1H): Pyrazole NH (often invisible due to exchange or broadening).

Technical Deep Dive: The "Missing" Signals

Researchers often panic when they only see 4 carbon signals instead of the expected 6. This is a predictable physical phenomenon, not a synthesis failure.

The Quaternary/Quadrupolar Effect

In this specific molecule, carbons C3, C4, and C5 are all quaternary (no attached protons).

-

Lack of NOE: They do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons (like the ethyl group) receive during broadband decoupling.

-

Relaxation Times (

): Quaternary carbons have very long longitudinal relaxation times. Standard pulse sequences (with short delays like 1-2 seconds) often saturate these nuclei, making them vanish. -

Scalar Coupling to Bromine: C3 and C5 are directly bonded to Bromine (

and

Experimental Protocol

Validated Synthesis Workflow

The compound is typically synthesized via the bromination of ethyl 1H-pyrazole-4-carboxylate.

Figure 2: Standard synthetic route via electrophilic aromatic substitution.

NMR Sample Preparation Protocol

To maximize the probability of observing the quaternary ring carbons:

-

Solvent Choice: Use DMSO-d₆ (0.6 mL). DMSO slows the proton exchange on the pyrazole nitrogen, sharpening the ring signals compared to CDCl₃.

-

Concentration: Prepare a high-concentration sample (>30 mg in 0.6 mL).

-

Acquisition Parameters:

-

Pulse Angle: 30° (to avoid saturation).

-

Relaxation Delay (D1): Set to 3–5 seconds (standard is often 1s) to allow quaternary carbons to relax.

-

Scans: Minimum 1024 scans recommended.

-

References

-

Vertex Pharmaceuticals / DOI.org. (2012). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. (Supporting Information, Page S3 & S7). Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. Ethyl 3-bromo-1H-pyrazole-4-carboxylate Compound Summary. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (CAS: 1017802-86-6 / 37622-90-5 derivative) is a critical scaffold in medicinal chemistry, serving as a precursor for pyrazole-based pharmaceuticals and agrochemicals.[1] Its structural integrity is defined by a pyrazole core substituted with two bromine atoms at positions 3 and 5, and an ethyl ester at position 4.

For the analytical scientist, this molecule presents a unique mass spectrometric profile characterized by a distinct isotopic "fingerprint" due to the dibromo-substitution.[1] This guide provides a definitive protocol for the identification, quantification, and structural validation of this compound using LC-MS/MS.

Physicochemical Profile

| Property | Value |

| Formula | |

| Monoisotopic Mass | 295.8796 Da ( |

| Molecular Weight | ~297.93 Da (Average) |

| Isotope Pattern | 1:2:1 Triplet (M, M+2, M+4) |

| Acidity (pKa) | ~10.5 (NH group) |

| LogP | ~2.5 (Moderate Lipophilicity) |

Instrumentation & Ionization Strategy

Ionization Source Selection: ESI vs. APCI

While Electron Ionization (EI) provides rich structural data for volatile derivatives, Electrospray Ionization (ESI) is the preferred method for routine LC-MS analysis due to the compound's polarity and thermal lability of the ester moiety.[1]

-

Positive Mode (ESI+): The Pyrazole N-2 nitrogen is weakly basic but protonates readily under acidic mobile phase conditions (

Formic Acid or TFA).[1] This is the primary mode for sensitivity.[1] -

Negative Mode (ESI-): The N-1 proton is acidic (pKa ~10.5).[1] ESI- is highly selective and useful for confirming the presence of the free NH group, distinguishing N-alkylated impurities.[1]

Recommended LC-MS Conditions[1]

Spectral Analysis: The Core Fingerprint

The Dibromo Isotope Pattern

The most diagnostic feature of this molecule is the isotopic distribution caused by the two Bromine atoms (

Theoretical Abundance (ESI+ [M+H]+):

-

m/z 296.9 : (

) — Relative Intensity: ~51% [1] -

m/z 298.9 : (

) — Relative Intensity: ~100% (Base Peak) [1] -

m/z 300.9 : (

) — Relative Intensity: ~49% [1]

Note: Any deviation from this 1:2:1 ratio suggests interference, co-elution, or loss of a bromine atom (dehalogenation).

Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the protonated molecular ion ([M+H]+) undergoes characteristic cleavages.

-

Ester Cleavage (Loss of Ethanol/Ethoxy):

-

The most facile pathway is the loss of the ethyl group as ethylene (neutral loss of 28 Da) or ethanol (neutral loss of 46 Da), generating the carboxylic acid cation or acylium ion.

-

Transition:

(Loss of

-

-

Decarboxylation:

-

Following ester hydrolysis/cleavage, the resulting carboxylic acid often decarboxylates (loss of

, 44 Da). -

Transition:

(Formation of 3,5-dibromopyrazole ion).[1]

-

-

Ring Fragmentation (HCN Loss):

-

Characteristic of pyrazoles, the ring cleaves losing

(27 Da). -

Transition: Observed in high-energy collisions, typically from the decarboxylated species.[1]

-

-

Debromination:

-

Radical loss of

(79/81 Da) is observed at high collision energies.[1]

-

Visualization of Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways for the [M+H]+ ion of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (

Figure 1: Proposed ESI+ MS/MS fragmentation tree for the m/z 299 ion (

Experimental Protocol: Impurity Profiling

This protocol is designed to detect the target compound and its common degradation product, 3,5-dibromo-1H-pyrazole , which forms via hydrolysis and decarboxylation during storage.[1]

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN) .

-

Sonicate for 5 minutes.

-

Dilute 1:100 with

(

-

-

LC-MS Setup:

-

Target Ions Table:

| Compound | Precursor Ion (m/z) | Key Fragment (Quant) | Retention Time (Rel) |

| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | 296.9 / 298.9 / 300.9 | 270.9 / 252.9 | 1.00 (Ref) |

| 3,5-Dibromo-1H-pyrazole (Impurity) | 224.9 / 226.9 / 228.9 | 145.9 (Loss of Br) | ~0.65 (Earlier) |

| Ethyl 4-pyrazolecarboxylate (Starting Material) | 141.1 | 113.1 | ~0.40 (Polar) |

Troubleshooting Common Artifacts

References

-

Vertex Pharmaceuticals / Pfizer Process Development. "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole." Organic Process Research & Development. (Describes the synthesis and UPLC/MS characterization of the title compound).

-

PubChem Compound Summary. "Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (CID 24799525)."[1] National Center for Biotechnology Information.[1]

-

ResearchGate / Asian Journal of Chemistry. "Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles."[1] (Provides comparative spectral data for brominated pyrazoles).

-

NIST Chemistry WebBook. "Ethyl 4-pyrazolecarboxylate Mass Spectrum." (Reference for the non-brominated scaffold fragmentation).

"physical properties of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate"

An In-depth Technical Guide: Physical Properties of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Molecular Significance

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. The pyrazole core is a privileged scaffold, forming the basis of numerous pharmaceuticals due to its ability to engage in various biological interactions. The presence of two bromine atoms at the 3 and 5 positions offers reactive handles for further chemical modification, such as cross-coupling reactions, while the ethyl carboxylate group at the 4-position provides a site for derivatization or can influence the molecule's electronic properties and solubility.

This guide, prepared from the perspective of a Senior Application Scientist, consolidates the known physical and spectroscopic properties of this compound. Understanding these fundamental characteristics is a non-negotiable prerequisite for its effective use in research and development, ensuring reproducibility in experimental design, informing purification strategies, and enabling accurate structural confirmation.

Section 2: Chemical Identity and Structure

Accurate identification is the foundation of all subsequent experimental work. The structural and identifying information for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is paramount for database searches, regulatory documentation, and unambiguous communication in scientific literature.

Caption: Molecular structure of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.

Section 3: Tabulated Physical Properties

For rapid assessment and experimental planning, the core physical properties are summarized below. These values are critical for calculating molar quantities, predicting behavior in different solvent systems, and designing purification protocols.

| Property | Value | Source(s) |

| Appearance | White solid | [4] |

| Molecular Weight | 297.93 g/mol | [1] |

| Monoisotopic Mass | 295.8796 Da | [3] |

| LogP | 2.081 | [1] |

| Purity | ≥98% (as commercially available) | [1] |

Section 4: Detailed Physicochemical Characterization

Appearance and Physical State

The compound exists as a white solid at standard temperature and pressure.[4] This observation is consistent with its relatively high molecular weight and the potential for intermolecular hydrogen bonding via the pyrazole N-H group, which favors a solid lattice structure.

Molecular Weight and Mass Spectrometry

The calculated molecular weight based on isotopic abundance is approximately 297.93 g/mol .[1] High-resolution mass spectrometry provides a more precise monoisotopic mass of 295.8796 Da.[3] Experimental analysis using Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) has identified a species with an m/z of 298.7 AMU, which corresponds to the protonated molecule [M+H]⁺, confirming the compound's mass.[4]

Thermal Properties

A definitive melting point is not widely reported in the foundational literature. However, its determination is a critical first step in characterization, as a sharp, well-defined melting range is a primary indicator of sample purity. A broad melting range would suggest the presence of impurities, which disrupt the crystalline lattice of the solid. The experimental protocol for this determination is detailed in Section 6.1.

Solubility Profile

A comprehensive quantitative solubility profile is not available; however, procedural details from its synthesis and analysis provide valuable, field-proven insights.

-

Aqueous Solubility: The compound is rinsed with water during its synthetic workup, indicating it has very low solubility in water.[4] This is expected, as the large, nonpolar bromine atoms and the ethyl ester group dominate the molecule's character over the polar N-H and C=O groups.

-

Organic Solubility: The compound is soluble in Dimethyl Sulfoxide (DMSO), as evidenced by its use as a solvent for NMR analysis.[4] The synthesis also utilizes Tetrahydrofuran (THF), suggesting at least moderate solubility in this ether-based solvent.[4] A researcher should anticipate good solubility in polar aprotic solvents like DMF and chlorinated solvents like dichloromethane, with lower solubility in nonpolar alkanes. A systematic protocol for qualitative assessment is provided in Section 6.2.

Section 5: Spectroscopic Profile for Structural Confirmation

Spectroscopic data provides an unambiguous fingerprint of the molecule, confirming its covalent structure. The following data is foundational for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data, acquired on a 400 MHz spectrometer with DMSO-d₆ as the solvent, validates the molecular structure.[4]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 4.26 (q, J=7.13 Hz, 2H): This quartet corresponds to the two methylene protons (-O-CH₂-) of the ethyl ester group. The splitting pattern (quartet) is due to coupling with the adjacent methyl group (3 protons + 1 = 4 peaks).

-

δ 1.30 (t, J=7.07 Hz, 3H): This triplet represents the three terminal methyl protons (-CH₃) of the ethyl group. The triplet pattern arises from coupling to the adjacent methylene group (2 protons + 1 = 3 peaks).

-

A broad singlet corresponding to the N-H proton of the pyrazole ring is also expected, typically in the downfield region (>10 ppm), though it was not explicitly reported in the cited data.[4]

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 160.6: Attributed to the carbonyl carbon (C=O) of the ethyl ester.

-

δ 111.4: Likely corresponds to the C4 carbon of the pyrazole ring, which is attached to the carboxylate group. The exact assignment of the two brominated carbons (C3 and C5) is not specified but would be expected in this region as well.

-

δ 60.8: The methylene carbon (-O-CH₂-) of the ethyl group.

-

δ 14.5: The terminal methyl carbon (-CH₃) of the ethyl group.[4]

-

Caption: Workflow for the characterization of a synthesized chemical entity.

Section 6: Experimental Protocols

The following sections describe standardized, self-validating methodologies for determining key physical properties. These protocols are designed to be robust and reproducible.

Protocol for Melting Point Determination

Causality: This protocol uses a digital capillary melting point apparatus. The slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the heating block and the sample, preventing a falsely elevated reading. A sharp melting range (<2 °C) is a strong indicator of high purity.

Methodology:

-

Calibration Check: Verify the apparatus's accuracy using certified melting point standards (e.g., benzophenone, caffeine) that bracket the expected melting range of the sample.

-

Sample Preparation: Place a small amount of the dry, crystalline Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Initial Heating: Place the capillary tube in the apparatus. Set the plateau temperature to approximately 20 °C below the expected melting point and heat at a rapid rate (10-20 °C/min).

-

Fine Heating: Once the plateau temperature is reached, reduce the heating ramp rate to 1-2 °C/min.

-

Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T₁).

-

Final Reading: Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂).

-

Reporting: Report the melting point as the range T₁ - T₂.

Protocol for Qualitative Solubility Assessment

Causality: This method provides a practical, qualitative measure of solubility in common laboratory solvents, guided by the principle of "like dissolves like." The results directly inform choices for reaction media, purification, and formulation.

Methodology:

-

Preparation: To a series of small, labeled test tubes, add approximately 10 mg of the compound.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexanes, DMSO, DMF).

-

Initial Observation: Observe if the solid dissolves immediately at room temperature.

-

Agitation: If not fully dissolved, vortex or shake the tube vigorously for 30-60 seconds. Observe for any change.

-

Heating (Optional): If the solid persists, gently warm the test tube in a water bath to assess temperature-dependent solubility, which is critical for recrystallization procedures.

-

Classification: Classify the solubility in each solvent as:

-

Freely Soluble: Dissolves completely in 0.5 mL.

-

Sparingly Soluble: A significant portion dissolves, but some solid remains.

-

Insoluble: No visible dissolution of the solid.

-

Section 7: Conclusion

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a white, crystalline solid with poor aqueous solubility but good solubility in polar aprotic solvents like DMSO. Its chemical identity and structure are definitively confirmed by a combination of ¹H NMR, ¹³C NMR, and mass spectrometry data. While a specific melting point is not widely published, the standardized protocols provided herein enable researchers to determine this critical purity-indicating property reliably. The consolidated data and methodologies in this guide serve as an authoritative resource for any scientist incorporating this versatile building block into their research workflow.

Section 8: References

-

3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). Royal Society of Chemistry.

-

Ethyl 3,5-dibromo-1h-pyrazole-4-carboxylate (C6H6Br2N2O2). (n.d.). PubChemLite. [Link]

Sources

Technical Guide: Solubility Profile of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

[1][2]

Chemical Identity & Physicochemical Basis

Understanding the solubility of this compound requires a structural analysis of its electronic and steric environment.[1][2] The pyrazole core, substituted with two bromine atoms and an ethyl ester, creates a distinct "push-pull" electronic landscape that dictates its interaction with solvents.[1][2]

| Property | Value / Description | Technical Insight |

| CAS Number | 1017802-86-6 | Unique identifier for procurement/verification. |

| Molecular Formula | C₆H₆Br₂N₂O₂ | Halogenated heterocycle.[1][2][3][4][5] |

| Molecular Weight | 297.93 g/mol | Moderate MW; typically indicates good permeability if soluble.[1][2] |

| Predicted LogP | ~2.1 | Lipophilic. Prefers organic matrices over neutral aqueous media.[1][2] |

| Acidity (pKa) | ~10–11 (NH group) | Weak Acid. The electron-withdrawing bromines and ester enhance the acidity of the N-H proton compared to unsubstituted pyrazole.[1][2] |

| H-Bond Donors | 1 (NH) | Critical for crystal lattice energy; disruption requires polar aprotic solvents.[1][2] |

| Physical Form | White crystalline solid | High lattice energy implies significant energy required for dissolution.[1][2] |

Structural Impact on Solubility[1][2]

-

The NH Moiety: This group acts as a hydrogen bond donor.[1][2] In the solid state, intermolecular H-bonding (N-H[1][2]···N or N-H···O=C) stabilizes the crystal lattice, reducing solubility in non-polar solvents like hexane.[2]

-

The Bromine Substituents: Large, lipophilic, and electron-withdrawing.[1][2] They increase LogP, making the molecule poorly soluble in water but highly soluble in halogenated solvents and aromatics.[1][2]

-

The Ester Group: Provides a dipole and H-bond acceptance point, facilitating solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Ethyl Acetate).[1][2]

Solubility Profile & Solvent Compatibility[1][2]

A. Aqueous Solubility (pH Dependent)

This compound exhibits pH-dependent solubility behaving as a weak acid.[1][2]

-

Neutral pH (pH 7): Insoluble (< 0.1 mg/mL). The lipophilic nature (LogP ~2.[1][2]1) dominates.[1][2] The compound exists in its protonated, neutral form.[1][2]

-

Acidic pH (pH < 2): Low/Insoluble. While the pyridine-like nitrogen can be protonated, the strong electron-withdrawing effects of the two bromines and the ester group significantly reduce the basicity of the ring nitrogen.[1][2] It is unlikely to dissolve significantly even in 1N HCl.[1]

-

Basic pH (pH > 10): Soluble. Deprotonation of the pyrazole NH forms the anionic species, which is highly water-soluble.[1][2]

B. Organic Solvent Solubility

Based on structural analogs and synthesis workflows, the following solubility classification applies:

| Solvent Class | Solubility | Recommended Use |

| Polar Aprotic (DMSO, DMF, DMAc) | High (> 50 mg/mL) | Ideal for stock solutions (10-100 mM) for biological assays.[1][2] |

| Polar Protic (Methanol, Ethanol) | Moderate | Good solubility when heated; often used for recrystallization (mixed with water).[1][2] |

| Esters/Ketones (Ethyl Acetate, Acetone) | Good | Primary extraction solvents.[1][2] Suitable for chromatography loading.[1][2] |

| Chlorinated (DCM, Chloroform) | High | Excellent for synthesis workups and transfers.[1][2] |

| Ethers (THF, MTBE) | Good | Standard reaction solvent.[1][2] |

| Alkanes (Hexane, Heptane) | Poor/Insoluble | Used as an anti-solvent to precipitate the compound during purification.[1][2] |

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility

Do not rely on kinetic solubility (precipitation from DMSO) for critical physicochemical data, as it often overestimates solubility due to supersaturation.[1][2]

-

Preparation: Weigh ~5 mg of compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, SGF, SIF).

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Protocol B: Recrystallization (Purification)

The most effective purification method exploits the temperature-dependent solubility in Ethanol or an Ethyl Acetate/Hexane system.[1][2]

Method 1: Ethanol/Water Precipitation [1][2]

-

Dissolve the crude solid in minimal hot Ethanol (60°C) .

-

Once dissolved, slowly add warm water dropwise until a faint turbidity persists.

-

Allow the solution to cool slowly to room temperature, then to 4°C.

-

Filter the resulting white crystals and wash with cold 50% EtOH/Water.[1]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solubilizing Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate for various applications.

Caption: Decision matrix for solubilization based on downstream application requirements.

Solubilization Strategies for Drug Development

When using this compound as a scaffold or probe in biological systems, "insolubility" is a common hurdle.[1][2] Use these formulation strategies to improve bioavailability or assay compatibility.

Co-solvent Systems

For intravenous (IV) or intraperitoneal (IP) administration in animal models, simple saline will fail.[1][2]

-

Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water (or Saline).[1][2]

-

Procedure: Dissolve compound in DMSO first.[1][2] Add PEG400 and vortex.[1][2] Slowly add water with rapid stirring.

pH Adjustment (The "Salt" Approach)

Since the NH is acidic, forming an in situ salt can drastically improve aqueous solubility.[1][2]

-

Protocol: Add 1 equivalent of NaOH or Meglumine to the aqueous vehicle.[1][2]

-

Caution: Ensure the pH does not exceed physiological tolerance for the specific assay (pH > 10 may damage cells).[1]

Cyclodextrin Complexation

If pH adjustment is toxic, use Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2]

References

-

Fluorochem. (n.d.).[1][2] Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate Product Sheet. Retrieved from

-

PubChem. (n.d.).[1][2] Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (Compound Summary). National Library of Medicine.[1][2] Retrieved from

-

ChemicalBook. (2025).[1][2] Synthesis and Properties of Brominated Pyrazoles. Retrieved from [1][2]

-

Arkivoc. (2014).[1][2] Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Provides analogous recrystallization protocols). Retrieved from

Sources

- 1. ethyl 3-bromo-1H-pyrazole-4-carboxylate | C6H7BrN2O2 | CID 56956181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. PubChemLite - Ethyl 3,5-dibromo-1h-pyrazole-4-carboxylate (C6H6Br2N2O2) [pubchemlite.lcsb.uni.lu]

"literature review of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate"

An In-depth Technical Guide to Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate: Synthesis, Reactivity, and Applications

Foreword for the Modern Researcher

The pyrazole nucleus stands as a cornerstone in contemporary medicinal chemistry and materials science, celebrated for its remarkable biological activity and versatile chemical scaffold.[1][2] Within this esteemed class of heterocycles, Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate emerges as a pivotal building block, offering a trifecta of reactive sites for intricate molecular engineering. The two bromine atoms, positioned at the C3 and C5 positions, along with the reactive N-H proton, provide a versatile platform for the synthesis of a diverse array of complex molecules, including potent kinase inhibitors and novel fused heterocyclic systems.[3][4] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of this compound, from its synthesis and characterization to its reactivity and vast potential in the creation of next-generation therapeutics and functional materials.

Synthesis and Mechanistic Insight

The preparation of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is most commonly achieved through the direct bromination of Ethyl 4-pyrazolecarboxylate. This electrophilic aromatic substitution reaction proceeds readily due to the electron-rich nature of the pyrazole ring.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Materials:

-

Ethyl 4-pyrazolecarboxylate

-

Sodium hydroxide (2N aqueous solution)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Bromine

-

Water

Procedure:

-

In a suitable reactor, prepare a sodium acetate buffer solution by adding acetic acid to a 2N aqueous solution of sodium hydroxide while maintaining the temperature below 25 °C, until a pH of approximately 8 is achieved.

-

To this buffered solution, add tetrahydrofuran and Ethyl 4-pyrazolecarboxylate. Stir the resulting mixture until all solids have dissolved.

-

Cool the reactor to 10 °C.

-

Slowly add bromine dropwise to the reaction mixture, ensuring the internal temperature does not exceed 20 °C.

-

After the initial addition, if reaction monitoring (e.g., by TLC or LC-MS) indicates incomplete conversion, a second portion of bromine may be added dropwise in the same manner.

-

Allow the reaction mixture to stir overnight to ensure complete conversion.

-

Quench the reaction by adding a small amount of water.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting slurry is then granulated at 20 °C, filtered, and the solid is washed with water.

-

The collected white solid is dried under vacuum to yield Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.

Quantitative Data:

| Reactant/Reagent | Molar Ratio (relative to Ethyl 4-pyrazolecarboxylate) | Notes |

| Ethyl 4-pyrazolecarboxylate | 1.0 | Starting material |

| Bromine | ~4.0 | Added in two portions for complete reaction.[5] |

| Sodium Hydroxide / Acetic Acid | Sufficient to maintain pH ~8 | Acts as a buffer and scavenger for HBr generated during the reaction. |

| Tetrahydrofuran / Water | Solvent system | Provides a biphasic medium for the reaction. |

| Yield | ~94% [5] | High-yielding and efficient synthesis. |

Mechanistic Discussion: Electrophilic Bromination of the Pyrazole Ring

The bromination of Ethyl 4-pyrazolecarboxylate is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The reaction proceeds through the following key steps:

-

Generation of the Electrophile: Bromine itself is the electrophile in this reaction.

-

Nucleophilic Attack: The π-electrons of the pyrazole ring attack a bromine atom, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The attack occurs preferentially at the C3 and C5 positions, which are activated by the nitrogen atoms.

-

Deprotonation: A base (in this case, likely water or acetate ion) removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the pyrazole ring and yielding the brominated product.

The reaction is performed in a buffered solution to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, which could otherwise protonate the pyrazole ring and deactivate it towards further electrophilic attack.

Caption: Figure 1: Synthetic pathway for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties and a definitive spectroscopic profile are essential for the effective use of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate in research and development.

Physicochemical Data

| Property | Value | Source/Reference |

| Molecular Formula | C₆H₆Br₂N₂O₂ | [6] |

| Molecular Weight | 297.93 g/mol | [6] |

| Appearance | White solid | [5] |

| Purity | ≥98% | [6] |

| LogP | 2.08 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| IUPAC Name | ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | [6] |

| CAS Number | 1017802-86-6 | [6] |

Spectroscopic Characterization

The structural identity of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is unequivocally confirmed by a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.30 (t, J=7.07 Hz, 3H), 4.26 (q, J=7.13 Hz, 2H).[5] The spectrum is characterized by the presence of a triplet and a quartet, corresponding to the ethyl ester group. The absence of a signal for a proton on the pyrazole ring confirms the dibromination at the C3 and C5 positions. The broad singlet for the N-H proton is often not observed or is very broad.

-

¹³C NMR (101 MHz, DMSO-d₆): δ 14.5, 60.8, 111.4, 160.6.[5] The spectrum displays four distinct signals, corresponding to the two carbons of the ethyl group, the carbon of the pyrazole ring attached to the ester, and the ester carbonyl carbon. The signals for the bromine-bearing carbons are also present but may be broad or have low intensity.

-

Mass Spectrometry (UPLC/MS): m/z = 298.7 [M+H]⁺.[5] The mass spectrum shows the characteristic isotopic pattern for a molecule containing two bromine atoms, providing definitive evidence of the compound's identity and purity.

Safety and Handling

As a halogenated organic compound, appropriate safety precautions must be observed when handling Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Reactivity and Synthetic Versatility

The synthetic utility of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate stems from its three primary reactive sites: the N-H proton and the two carbon-bromine bonds at the C3 and C5 positions.

N-H Functionalization: Alkylation and Arylation

The proton on the pyrazole nitrogen is acidic and can be readily removed by a base, allowing for N-alkylation or N-arylation. The regioselectivity of N-alkylation of unsymmetrical pyrazoles can be a challenge, often leading to a mixture of products.[7] However, for symmetrical 3,5-disubstituted pyrazoles like the title compound, this is not an issue.

Caption: Figure 2: General scheme for N-functionalization.

C-Br Functionalization: The Gateway to Molecular Diversity

The two bromine atoms at the C3 and C5 positions are amenable to a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

4.2.1. Differential Reactivity of C3 and C5 Bromines

Theoretical studies on related N-methyl-3,5-dibromopyrazole suggest that the C5 position is more susceptible to halogen-metal exchange.[8] This differential reactivity can potentially be exploited for the selective functionalization of one bromine atom over the other, providing a pathway to unsymmetrically substituted pyrazoles.

4.2.2. Cross-Coupling Reactions

3,5-Dihalopyrazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups, at the C3 and C5 positions.

4.2.3. Synthesis of Fused Heterocyclic Systems: Pyrazolo[1,5-a]pyrimidines

A particularly important application of 3,5-disubstituted pyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant biological activities, particularly as kinase inhibitors.[3][4] The synthesis typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate can be converted to the corresponding 3-bromo-5-aminopyrazole derivative, which can then undergo cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Caption: Figure 3: Synthetic utility of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.

A Cornerstone in Drug Discovery and Beyond

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, as a versatile building block, provides access to a vast chemical space of pyrazole derivatives with potential therapeutic applications.

Pyrazole Derivatives as Kinase Inhibitors

A significant number of pyrazole-containing compounds have been developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[3] The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from 3,5-disubstituted pyrazoles, is particularly prominent in the design of inhibitors for kinases such as EGFR, B-Raf, and MEK.[3]

Broad-Spectrum Pharmacological Potential

Beyond oncology, pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.[6] The ability to readily functionalize the pyrazole core at multiple positions allows for the fine-tuning of the molecule's properties to optimize its interaction with specific biological targets.

Concluding Remarks and Future Outlook

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis, coupled with the presence of multiple reactive sites, makes it an ideal starting point for the construction of a wide array of complex organic molecules. Its utility in the synthesis of biologically active compounds, particularly kinase inhibitors, underscores its importance in modern drug discovery. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of such well-defined and versatile building blocks will undoubtedly play a crucial role in advancing these fields. The potential for selective functionalization of its two bromine atoms opens up exciting avenues for the creation of novel, unsymmetrically substituted pyrazoles with unique properties and applications waiting to be discovered.

References

-

An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025). MDPI. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]

-

Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. (n.d.). PMC. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. [Link]

-

Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (n.d.). ResearchGate. [Link]

-

ethyl 3-bromo-1H-pyrazole-4-carboxylate | C6H7BrN2O2 | CID 56956181. (n.d.). PubChem. [Link]

-

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. (n.d.). PMC. [Link]

-

3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). DOI. [Link]

- WO2011064798A1 - Process for the preparation of a pyrazole derivative. (n.d.).

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (n.d.). SIOC. [Link]

-

Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (n.d.). PMC. [Link]

-

C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. (2009). PubMed. [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4'-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2025). ResearchGate. [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2021). MDPI. [Link]

-

Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (n.d.).

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. [Link]

-

CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. (2019). European Patent Office - EP 3650443 A1 - Googleapis.com. [Link]

-

A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005). Nature Biotechnology. [Link]

-

Selective Functionalization of the 1 H -Imidazo[1,2- b ]pyrazole Scaffold. A new Potential Non-classical Isostere of Indole and a Precursor of Push-Pull Dyes. (2021). ResearchGate. [Link]

-

Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group | Request PDF. (2008). ResearchGate. [Link]

-

Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | C7H9BrN2O2. (n.d.). PubChem. [Link]

-

Regioselectivity of pyrazole bromination : r/chemhelp. (2022). Reddit. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).

-

ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. (n.d.). PubChem. [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC. [Link]

-

ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. (2025). ResearchGate. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023). MDPI. [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (n.d.). PMC. [Link]

Sources

- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 2. mdpi.com [mdpi.com]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. wuxibiology.com [wuxibiology.com]

An In-depth Technical Guide to the Discovery and History of Dihalogenated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its derivatives exhibit a vast spectrum of biological activities, and the introduction of halogen atoms onto the pyrazole core significantly modulates their physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of dihalogenated pyrazoles. It delves into the foundational synthetic methodologies, explores the causality behind experimental choices, and presents detailed protocols for the preparation of these vital scaffolds. Furthermore, this guide examines the profound impact of dihalogenation on the biological activity of pyrazole-containing compounds, offering insights for the rational design of novel therapeutics.

Introduction: The Pyrazole Scaffold and the Significance of Dihalogenation

The pyrazole ring system has been a subject of intense study since its discovery, owing to its prevalence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3] The strategic functionalization of the pyrazole core is a key aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's properties to enhance its efficacy and selectivity for a specific biological target.

Among the various functionalization strategies, halogenation, and particularly dihalogenation, has emerged as a powerful tool. The introduction of two halogen atoms onto the pyrazole ring can profoundly influence a molecule's:

-

Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.

-

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

-

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

-

Electronic Properties: The electron-withdrawing nature of halogens can alter the electronic distribution within the pyrazole ring, influencing its reactivity and interaction with biological macromolecules.

This guide will navigate the historical landscape of dihalogenated pyrazole synthesis, from early, often serendipitous discoveries to modern, highly regioselective methodologies. It will provide detailed experimental procedures and explore the structure-activity relationships (SAR) that underscore the importance of this compound class in contemporary drug development.

Historical Perspective: The Dawn of Pyrazole Chemistry and the Advent of Halogenation

The journey into pyrazole chemistry began in 1883 with Ludwig Knorr's synthesis of a pyrazole derivative.[4] This seminal work, involving the condensation of a β-ketoester with a hydrazine, laid the groundwork for what is now famously known as the Knorr pyrazole synthesis.[5] Initially, the focus was on understanding the fundamental reactivity of the pyrazole ring. Early investigations into its aromatic character revealed its susceptibility to electrophilic substitution reactions, including halogenation.

Early halogenation methods were often non-selective, leading to mixtures of mono- and poly-halogenated products. The direct halogenation of the parent pyrazole ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible position.[6][7] To achieve di- or tri-substitution, more forcing conditions were often necessary, which could lead to decomposition or the formation of complex product mixtures.[5]

A significant advancement in the controlled synthesis of polyhalogenated pyrazoles was the discovery that blocking the C4 position could direct subsequent halogenation to the C3 and C5 positions. This principle of regiocontrol became a cornerstone for the rational synthesis of specifically substituted dihalogenated pyrazoles.

Key Synthetic Methodologies for Dihalogenated Pyrazoles

The synthesis of dihalogenated pyrazoles has evolved significantly over the years, with a range of methods now available to access different substitution patterns with high regioselectivity.

Direct Electrophilic Halogenation

Direct C-H halogenation remains a fundamental and widely used approach for the synthesis of halogenated pyrazoles. The choice of halogenating agent and reaction conditions is crucial for controlling the degree and regioselectivity of halogenation.

Common Halogenating Agents:

-

N-Halosuccinimides (NXS): N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), and N-Iodosuccinimide (NIS) are versatile and easy-to-handle reagents for the halogenation of pyrazoles.[8][9] These reactions are often carried out under mild conditions and can provide good yields of the desired halogenated products.

-

Elemental Halogens (X₂): Elemental bromine (Br₂) and iodine (I₂) can also be used for the direct halogenation of pyrazoles. These reactions may require a catalyst or specific solvent systems to achieve the desired outcome.

-

Iodine Monochloride (ICl): ICl is a useful reagent for the iodination of pyrazoles and can also promote dehydration/iodination cascades in certain substrates.[10]

Experimental Protocol: General Procedure for the Dihalogenation of a Pyrazole using N-Halosuccinimide

-

Dissolution: Dissolve the starting pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM), chloroform, or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Halogenating Agent: Add the N-halosuccinimide (NCS, NBS, or NIS) (2.0-2.2 eq) portion-wise to the stirred solution at room temperature. For less reactive substrates, gentle heating may be required.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess halogenating agent.

-

Extraction: Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired dihalogenated pyrazole.

Causality Behind Experimental Choices:

-

The choice of solvent is critical; polar aprotic solvents like acetonitrile or DCM are often preferred as they can solubilize both the pyrazole and the NXS reagent.

-

Using a slight excess of the N-halosuccinimide ensures complete di-substitution.

-

The aqueous sodium thiosulfate quench is essential to neutralize the reactive halogenating species and prevent over-halogenation or side reactions during work-up.

Synthesis from Halogenated Precursors

An alternative and often more regioselective approach to dihalogenated pyrazoles involves the use of pre-halogenated building blocks in the pyrazole ring formation.

3.2.1. From Dihalogenated 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis can be adapted to produce dihalogenated pyrazoles by using a dihalogenated 1,3-dicarbonyl compound as the starting material. The reaction with a hydrazine derivative then directly yields the corresponding dihalogenated pyrazole.

Experimental Protocol: Synthesis of a 3,5-Dihalopyrazole from a Dihalogenated β-Diketone

-

Reaction Setup: In a round-bottom flask, dissolve the dihalogenated 1,3-diketone (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Hydrazine Addition: Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0-1.2 eq) dropwise to the solution at room temperature.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography to obtain the pure 3,5-dihalopyrazole.

Causality Behind Experimental Choices:

-

The use of a protic solvent like ethanol or acetic acid facilitates the condensation reaction.

-

Heating is typically required to drive the cyclization and dehydration steps to completion.

-

The choice of hydrazine derivative determines the substituent at the N1 position of the pyrazole ring.

Sandmeyer and Related Diazotization-Halogenation Reactions

Aminopyrazoles can serve as versatile precursors for the synthesis of halogenated pyrazoles via diazotization followed by a Sandmeyer-type reaction. This method is particularly useful for introducing halogens at positions that are not easily accessible by direct electrophilic halogenation.

Experimental Protocol: Synthesis of a Dihalopyrazole from a Diaminopyrazole via Diazotization

-

Diazotization: Dissolve the diaminopyrazole (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (2.0-2.2 eq) dropwise while maintaining the low temperature to form the bis-diazonium salt.

-

Halogenation: In a separate flask, prepare a solution of the corresponding copper(I) halide (CuCl, CuBr, or CuI) in the corresponding concentrated hydrohalic acid. Add the cold diazonium salt solution to this mixture.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases. Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Low temperatures during diazotization are crucial to prevent the premature decomposition of the unstable diazonium salt.

-

The copper(I) halide acts as a catalyst in the Sandmeyer reaction, facilitating the replacement of the diazonium group with a halogen.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various dihalogenated pyrazoles using different methodologies.

| Dihalogenated Pyrazole | Synthetic Method | Halogenating Agent/Precursor | Yield (%) | Reference |

| 4,5-Dichloropyrazole | Direct Chlorination | N-Chlorosuccinimide | 75-85 | [11] |

| 3,5-Dibromopyrazole | Direct Bromination | Bromine | 60-70 | [5] |

| 4-Iodo-3-methyl-1H-pyrazole | Iodination | N-Iodosuccinimide | 80-90 | [12] |

| 3,4-Dichloropyridazine | From Dihalo Precursor | POCl₃ | ~50 | [13] |

Mechanistic Insights and Visualization

The regioselectivity of electrophilic halogenation on the pyrazole ring is a key consideration in synthetic design. The following diagrams illustrate the generally accepted mechanism for electrophilic aromatic substitution and a typical synthetic workflow.

Mechanism of Electrophilic Halogenation of Pyrazole

Caption: Mechanism of electrophilic halogenation of the pyrazole ring.

Synthetic Workflow for Dihalogenated Pyrazoles

Caption: General workflow for the synthesis of dihalogenated pyrazoles.

Dihalogenated Pyrazoles in Drug Discovery and Development

The incorporation of two halogen atoms into a pyrazole-based drug candidate can have a dramatic impact on its biological activity. The specific nature and position of the halogens are critical determinants of the structure-activity relationship (SAR).

For instance, in the development of selective enzyme inhibitors, dihalogenation can be employed to occupy specific hydrophobic pockets within the active site, thereby enhancing binding affinity and selectivity. The electronic effects of the halogens can also influence the pKa of nearby functional groups, which can be crucial for optimal interaction with the target protein.

A notable example is the development of certain kinase inhibitors, where a dichlorinated phenyl-pyrazole moiety has been shown to be essential for potent and selective inhibition. The chlorine atoms form key interactions within the ATP-binding pocket of the kinase, contributing significantly to the overall potency of the compound.[11]

Furthermore, the introduction of fluorine atoms, in particular, can lead to improved metabolic stability and bioavailability due to the strength of the C-F bond and its ability to resist metabolic degradation.[14]

Conclusion

The journey of dihalogenated pyrazoles, from their initial discovery through often challenging and non-selective synthetic routes to the sophisticated and regioselective methodologies of today, highlights the ingenuity and progress of organic chemistry. These compounds have transitioned from being chemical curiosities to indispensable building blocks in the design and development of modern pharmaceuticals and agrochemicals. The ability to precisely install two halogen atoms onto the pyrazole core provides medicinal chemists with a powerful tool to modulate the properties of bioactive molecules, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the intricate roles that halogens play in molecular recognition and metabolism continues to grow, the importance of dihalogenated pyrazoles in the quest for new and improved therapeutic agents is set to expand even further.

References

-

Chemical structure and SAR study of halogenated pyrazole derivatives 52a–d. (n.d.). Wiley Online Library. Retrieved February 19, 2026, from [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). MDPI. Retrieved February 19, 2026, from [Link]

-

Effects of the Experimental Conditions on the Yields of Halo- substituted Pyrazoles in the Anode Compartment of a Membrane- separated Electrolysis Cell. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

- Synthesis method of 1-methyl-4-iodopyrazole. (n.d.). Google Patents.

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

-

Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

-

Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. (2025). MDPI. Retrieved February 19, 2026, from [Link]

-

Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]

-

Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

-

The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved February 19, 2026, from [Link]

-

Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. Retrieved February 19, 2026, from [Link]

-

Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. (2021). MDPI. Retrieved February 19, 2026, from [Link]

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 19, 2026, from [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Electrophilic halogenation. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. (2012). CCSE. Retrieved February 19, 2026, from [Link]

-